molecular formula C9H9ClO3 B14097169 1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone

1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone

Cat. No.: B14097169
M. Wt: 200.62 g/mol
InChI Key: JTWOWWUFCYIVIB-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-6-hydroxy-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(3-chloro-6-oxo-2-methoxyphenyl)ethanone.

    Reduction: Formation of 1-(3-chloro-6-hydroxy-2-methoxyphenyl)ethanol.

    Substitution: Formation of 1-(3-substituted-6-hydroxy-2-methoxyphenyl)ethanone derivatives.

Scientific Research Applications

1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The chlorine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but lacks the chlorine atom.

    1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a hydroxyl group.

Uniqueness

1-(3-Chloro-6-hydroxy-2-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the phenyl ring can lead to unique electronic properties and reactivity patterns.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-(3-chloro-6-hydroxy-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9ClO3/c1-5(11)8-7(12)4-3-6(10)9(8)13-2/h3-4,12H,1-2H3

InChI Key

JTWOWWUFCYIVIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)Cl)O

Origin of Product

United States

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